molecular formula C8H10N4 B2370039 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine CAS No. 37658-17-6

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine

Cat. No.: B2370039
CAS No.: 37658-17-6
M. Wt: 162.196
InChI Key: ZVTDMBPKEIREKB-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Scientific Research Applications

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for “2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” indicates that it should be handled in a well-ventilated place, with suitable protective clothing, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-c]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-c]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7-4-6(2)11-12(7)8(9)10-5/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDMBPKEIREKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NN2C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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